Cas no 2171495-74-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid
- EN300-1518250
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid
- 2171495-74-0
-
- インチ: 1S/C27H34N2O6/c1-18(2)13-15-34-16-14-28-26(32)24(11-12-25(30)31)29-27(33)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23-24H,11-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: VDEQXPUMZKFMFT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCCOCCC(C)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 482.24168681g/mol
- どういたいしつりょう: 482.24168681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 14
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 114Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518250-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518250-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518250-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1518250-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518250-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518250-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1518250-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1518250-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1518250-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1518250-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(3-methylbutoxy)ethyl]carbamoyl}butanoic acid |
2171495-74-0 | 5000mg |
$9769.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acidに関する追加情報
Introduction to CAS No 2171495-74-0: 4-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic Acid
The compound with CAS No 2171495-74-0, named as 4-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, drug discovery, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a 3-methylbutoxy substituent, and a butanoic acid backbone. The combination of these functional groups makes it a versatile building block for various applications.
The Fmoc group, derived from fluorene, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests potential applications in the synthesis of bioactive peptides or proteins. Recent studies have highlighted the importance of Fmoc-based protecting groups in improving the efficiency and specificity of peptide coupling reactions. For instance, researchers have demonstrated that Fmoc derivatives can enhance the stability of intermediates during solid-phase synthesis, leading to higher yields and purer products.
The 3-methylbutoxy substituent introduces additional complexity to the molecule, potentially influencing its solubility, stability, and bioavailability. This group is known to impart lipophilic properties, which can be advantageous in drug design for improving membrane permeability. Recent advancements in medicinal chemistry have emphasized the role of such substituents in modulating pharmacokinetic profiles, making this compound a promising candidate for further exploration in therapeutic applications.
The butanoic acid backbone serves as a versatile platform for further functionalization. This structure allows for the incorporation of additional groups or linkers, enabling the creation of more complex molecules with tailored properties. For example, researchers have successfully utilized similar backbones to develop bioconjugates for targeted drug delivery systems. These systems leverage the unique properties of the backbone to ensure precise localization of therapeutic agents within the body.
Recent studies have also focused on the synthesis and characterization of this compound. Scientists have developed novel synthetic routes that improve both the efficiency and scalability of production. One notable approach involves a multi-step process combining nucleophilic substitution and coupling reactions under mild conditions. This method has been shown to significantly reduce reaction times while maintaining high product purity.
In terms of applications, this compound holds potential in several areas. In drug discovery, its structure suggests it could serve as a lead compound for developing new therapeutics targeting specific biological pathways. Additionally, its unique properties make it a candidate for use in advanced materials such as polymers or surfactants. Researchers are actively exploring these possibilities, with preliminary results indicating promising outcomes.
From an environmental perspective, understanding the ecological impact of this compound is crucial. Studies are underway to assess its biodegradability and potential toxicity to aquatic organisms. Early findings suggest that under controlled conditions, the compound exhibits low toxicity; however, further research is needed to fully characterize its environmental footprint.
In conclusion, CAS No 2171495-74-0, or 4-{(9H-fluoren-9-yl)methoxycarbonylamino}-4-{2-(3-methylbutoxy)ethylcarbamoyl}butanoic acid, represents a significant advancement in modern organic chemistry. Its complex structure and versatile functional groups position it as a valuable tool for researchers across multiple disciplines. With ongoing research uncovering new insights into its synthesis, properties, and applications, this compound is poised to play a pivotal role in future scientific developments.
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